

# Application Notes: Intralesional Mitomycin C for Keloid Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Research, Scientific, and Drug Development Professionals

#### Introduction

Keloids are benign dermal fibroproliferative tumors that result from an abnormal wound-healing process.[1] They are characterized by excessive deposition of extracellular matrix, particularly collagen, extending beyond the original wound margins.[2] The high recurrence rate after conventional treatments, such as surgical excision alone, presents a significant therapeutic challenge.[1][3] Mitomycin C (MMC), an antineoplastic antibiotic derived from Streptomyces caespitosus, has been investigated as an adjunctive therapy for keloids due to its potent antiproliferative properties.[4][5] It functions as an alkylating agent, inhibiting DNA synthesis and the proliferation of rapidly dividing cells, including the hyperactive fibroblasts found in keloids.[1][6] These notes provide a summary of quantitative data and detailed protocols for the application of Mitomycin C in keloid treatment research.

#### **Mechanism of Action**

Mitomycin C exerts its effects by cross-linking DNA strands, which inhibits DNA, RNA, and protein synthesis, ultimately suppressing cell proliferation and inducing apoptosis.[6] In the context of keloids, MMC has been shown to inhibit the proliferation of keloid fibroblasts and reduce collagen synthesis.[6] The hyperactivity of these fibroblasts is linked to signaling pathways stimulated by Transforming Growth Factor-beta (TGF-β).[6] Studies have shown that MMC exposure can lead to a marked decrease in the mRNA production of TGF-β1 and procollagen I and III, key mediators in keloid pathogenesis.[6]





Click to download full resolution via product page

Fig. 1: Mechanism of Mitomycin C in inhibiting keloid formation.

### **Quantitative Data Summary**

The efficacy and safety of Mitomycin C in keloid treatment vary significantly based on the mode of application (intralesional vs. topical post-excision) and the concentration used.

Table 1: Efficacy of Intralesional Mitomycin C for Keloid Treatment



| Study / Author                | MMC<br>Concentration | Treatment<br>Details                                                       | Outcome                                            | Adverse<br>Events                              |
|-------------------------------|----------------------|----------------------------------------------------------------------------|----------------------------------------------------|------------------------------------------------|
| Seo S-H, et al.<br>(2012)[7]  | 1 mg/mL              | Intralesional<br>injection into 2<br>keloids.                              | Disappointing results; both cases worsened.        | Increased<br>ulceration.                       |
| Jacob SE, et al.<br>(2013)[4] | 0.4 mg/5 mL          | 0.4 cc injected as microdroplets along suture line margins after excision. | Symptomatic improvement; flattening of the keloid. | Occasional flares of itching or pain at edges. |

| El-Magd EA & El-Sabaa (2019)[8] | 1 mg/mL | Intralesional injection after shave excision (compared to topical). | Good patient satisfaction (100%), but significantly less improvement in Vancouver Scar Scale (VSS) score compared to topical MMC. | Not specified. |

Table 2: Efficacy of Topical Mitomycin C as an Adjunct to Surgical Excision



| Study / Author                       | MMC<br>Concentration | Application<br>Time | Recurrence<br>Rate                                      | Follow-up<br>Period |
|--------------------------------------|----------------------|---------------------|---------------------------------------------------------|---------------------|
| Stewart CE &<br>Kim J (2006)[6]      | 0.4 mg/5 mL          | 4 minutes           | 10%                                                     | 6-14 months         |
| Anonymous (2010)[1]                  | 0.4 mg/mL            | 5 minutes           | 13% (vs. 65% in control)                                | Average 10 months   |
| Shin et al.<br>(Review, 2021)<br>[9] | Not specified        | Not specified       | Average 16.5%                                           | 6 months            |
| Saunders et al.<br>(cited in[6])     | 0.4 mg/mL            | 5 minutes           | 28.6% (no<br>significant<br>difference from<br>control) | 9 months            |
| Manna et al.<br>(2011)[5]            | Not specified        | Not specified       | 0% (in 26 pinna<br>keloids)                             | 6-24 months         |

| Sengupta A, et al. (2016)[3] | Not specified | Not specified | 20% (5/25 patients) | 6 months |

Table 3: Adverse Events Associated with Mitomycin C for Keloid Treatment



| Application Method | Reported Adverse<br>Events                  | Severity               | Citations |
|--------------------|---------------------------------------------|------------------------|-----------|
| Intralesional      | Ulceration,<br>worsening of the<br>lesion   | High                   | [7]       |
|                    | Hypopigmentation, post-treatment pain       | Moderate               | [2]       |
|                    | Flares of itching or pain at treatment site | Mild                   | [4]       |
| Topical            | Dermatitis                                  | Mild and self-limiting |           |
|                    | No systemic adverse effects reported        | N/A                    |           |

| | No infections or non-healing wounds | Low | |

### **Experimental Protocols**

Caution: The intralesional use of Mitomycin C for keloids is not as well-documented as topical application and has been associated with significant adverse effects, including tissue ulceration.[2][7] Protocols should be conducted with extreme care under institutional review board (IRB) approval.

#### **Protocol 1: Intralesional Injection of Mitomycin C**

This protocol is based on limited case reports and should be considered experimental.

- 1. Materials and Reagents:
- Mitomycin C (MMC) sterile powder for injection.
- Sterile water for injection or 0.9% sodium chloride for reconstitution.
- 1 mL Luer-lock syringes with 25-30 gauge needles.
- Local anesthetic (e.g., 1% lidocaine), optional.

#### Methodological & Application



- Sterile gloves, antiseptic solution (e.g., chlorhexidine or alcohol).
- 2. Preparation of MMC Solution:
- Reconstitute MMC powder to a final concentration of 0.1 mg/mL to 1.0 mg/mL. A
  concentration of 0.4 mg/5 mL (0.08 mg/mL) has been used in a case report.[4] Another study
  used 1 mg/mL.[7]
- Aseptically draw the required volume into the syringe. The volume per injection site is typically small (e.g., 0.1-0.2 mL per cm<sup>2</sup> of keloid tissue).
- 3. Injection Procedure:
- Obtain informed consent from the subject.
- Cleanse the keloid and surrounding skin with an antiseptic solution.
- Administer local anesthetic if required, injecting below the lesion to elevate it.
- Insert the needle into the dermal layer of the keloid. Due to the dense fibrotic tissue, significant pressure may be required. A Luer-lock syringe is recommended to prevent needle detachment.
- Inject small microdroplets of the MMC solution throughout the keloid body, spacing injections approximately 1 cm apart.[4]
- Apply gentle pressure to the site with sterile gauze post-injection.
- 4. Post-Treatment and Follow-up:
- Monitor the subject for immediate adverse reactions (e.g., pain, blanching, erythema).
- Schedule follow-up visits at 1, 3, and 6 months to assess for efficacy (reduction in size, flattening) and adverse events (atrophy, hypopigmentation, ulceration).
- Treatment may be repeated at 4-6 week intervals, depending on the response and tolerance.





Click to download full resolution via product page

Fig. 2: Workflow for intralesional injection of Mitomycin C.

## Protocol 2: Adjunctive Topical Application of Mitomycin C Post-Excision

This is a more commonly reported method with a seemingly better safety profile.

- 1. Materials and Reagents:
- · Standard surgical excision instruments.
- Mitomycin C (MMC) sterile powder.
- Sterile water for injection or 0.9% sodium chloride.
- Sterile gauze or cotton pledgets.
- Suture materials for wound closure.
- 2. Preparation of MMC Solution:
- Reconstitute MMC to a final concentration of 0.4 mg/mL to 1.0 mg/mL.[1][7]
- 3. Surgical and Application Procedure:
- Perform a standard surgical excision of the keloid tissue. Intralesional or "keloid core" excision may be preferred to minimize trauma to surrounding healthy dermis.
- Achieve meticulous hemostasis in the wound bed.



- Soak a sterile gauze or cotton pledget, cut to the size of the wound bed, in the prepared MMC solution.
- Apply the soaked pledget directly to the wound bed, ensuring complete contact with the exposed tissue.
- Leave the pledget in place for 3 to 5 minutes.[1][7][9]
- Remove the pledget and thoroughly irrigate the wound bed with sterile saline to remove any residual MMC.
- Close the wound using standard techniques with minimal tension.
- 4. Post-Treatment and Follow-up:
- Provide standard postoperative wound care.
- Schedule follow-up visits at regular intervals (e.g., 1, 3, 6, and 12 months) to monitor for signs of recurrence and adverse effects like delayed wound healing, hypopigmentation, or telangiectasia.



Click to download full resolution via product page

Fig. 3: Workflow for topical Mitomycin C post-excision.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of mitomycin C on keloid fibroblasts: an in vitro study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effect of mitomycin C on proliferation of primary cultured fibroblasts from human airway granulation tissues PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of mitomycin-C on normal dermal fibroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Intralesional Mitomycin C for Keloid Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214529#intralesional-injection-of-mitomycin-c-for-keloid-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com